4-Amino-2-fluorophenol: A Comprehensive Technical Guide
4-Amino-2-fluorophenol: A Comprehensive Technical Guide
CAS Number: 399-96-2
This in-depth technical guide provides a comprehensive overview of 4-Amino-2-fluorophenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.
Physicochemical Properties
4-Amino-2-fluorophenol, with the empirical formula C₆H₆FNO, is a fluorinated aromatic amine and phenol derivative. The strategic placement of the fluorine atom, amino group, and hydroxyl group on the benzene ring dictates its chemical reactivity and makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 399-96-2 | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | |
| Melting Point | 170-172 °C | [2] |
| 164 °C (decomposes) | ||
| Boiling Point (Predicted) | 263.3 ± 25.0 °C | [2] |
| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.97 ± 0.18 | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
Synthesis of 4-Amino-2-fluorophenol
Two primary methods for the synthesis of 4-Amino-2-fluorophenol are detailed below. These protocols provide a foundational understanding for its laboratory-scale preparation.
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
This method involves the reduction of a nitro group to an amino group using a palladium catalyst and hydrogen gas.
Materials:
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2-Fluoro-4-nitrophenol (1 equivalent)
-
Ethanol (5 mL/mmol of substrate)
-
10% Palladium on carbon (0.01 equivalent)
-
Hydrogen gas
-
Silica gel
-
Tetrahydrofuran
-
Acetone (for TLC)
Procedure:
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Dissolve 2-fluoro-4-nitrophenol in ethanol in a suitable reaction vessel.
-
Add 10% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with acetone as the eluent.
-
Once the reaction is complete, filter the mixture through a pad of silica gel.
-
Wash the filter cake thoroughly with ethanol and tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-fluorophenol.[3]
Method 2: Metal-Acid Reduction of 2-Fluoro-4-nitrophenol
This classic reduction method employs tin metal in the presence of concentrated hydrochloric acid.
Materials:
-
2-Fluoro-4-nitrophenol (10 mmol)
-
Tin (1.65 g, 14 mmol)
-
Water (24 mL)
-
Concentrated Hydrochloric Acid (9 mL)
-
5M Sodium Hydroxide solution (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a stirring bar and reflux condenser, combine tin and the 2-fluoro-4-nitrophenol precursor.
-
Add water and concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 5M sodium hydroxide solution.
-
Extract the aqueous phase three times with ethyl acetate (50 mL each).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain 4-Amino-2-fluorophenol.[3]
Synthesis Workflow
Applications in Research and Drug Development
4-Amino-2-fluorophenol is a versatile intermediate with applications in several areas of chemical synthesis.
-
Pharmaceutical Intermediate: Its most notable application is as a key starting material in the synthesis of Amodiaquine , an important antimalarial drug. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable trait in drug design.
-
Fine and Specialty Chemicals: It serves as a precursor in the manufacturing of specialized dyes and agrochemicals.
-
Organic Synthesis: The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, including alkylation, acylation, and electrophilic aromatic substitution, making it a valuable building block for more complex molecules.[3]
Safety and Handling
Appropriate safety precautions must be observed when handling 4-Amino-2-fluorophenol.
| Hazard Statement | Precautionary Statement | Reference |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [1][4] |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | [1][4] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] |
| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P405: Store locked up. | [4] | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and in a dark place under an inert atmosphere.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear impervious gloves and protective clothing.[6]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.[5]
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.
